Boc-Ala-NH2

Übersicht

Beschreibung

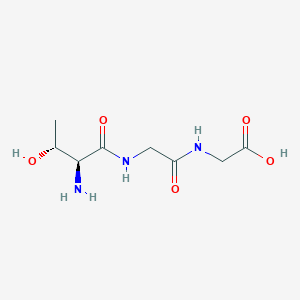

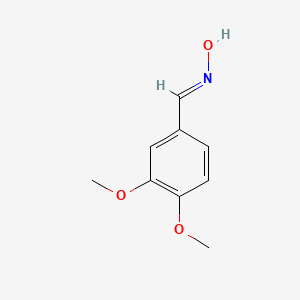

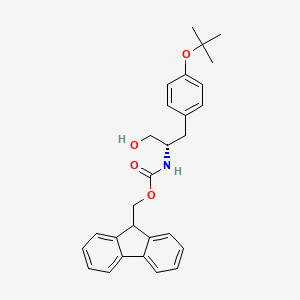

Boc-Ala-NH2 is a modified amino acid derivative commonly used in peptide synthesis. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is used to protect the amine functionality during peptide synthesis. The "Ala" represents the amino acid alanine, and "NH2" indicates the presence of an amine group.

Synthesis Analysis

The synthesis of Boc-Ala-NH2 and related peptides typically involves standard peptide coupling methods. For instance, the aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr was synthesized using the diisopropylcarbodiimide/1-hydroxy-7-aza-benzotriazole (DIPCDI/AtOH) coupling method, starting from the Boc-AzPip-OBzl intermediate . This method is a common approach in peptide synthesis, where the Boc group serves as a temporary protective group for the amine, which can later be removed under acidic conditions.

Molecular Structure Analysis

The molecular structure of peptides containing Boc-Ala has been extensively studied using X-ray diffraction. For example, the peptide Boc-L-Ala-ΔPhe-ΔPhe-NHMe was found to adopt an incipient 3_10-helix in the solid state, stabilized by intramolecular hydrogen bonds . The presence of the Boc group does not hinder the ability of the peptide to form secondary structures such as helices.

Chemical Reactions Analysis

The Boc group in Boc-Ala-NH2 is sensitive to acidic conditions and can be removed to expose the free amine. This deprotection step is a common chemical reaction in peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Boc group's stability under basic conditions allows for selective deprotection in the presence of other protective groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-Ala-NH2 derivatives are influenced by the presence of the Boc group, which increases the steric bulk and modifies the solubility of the compound. For instance, the Boc-Gly-Trp-Ala-OtBu peptide adopts a type-Iβ-turn in the solid state, with a weak intramolecular hydrogen bond, suggesting that the Boc group can influence the overall conformation and hydrogen bonding patterns of peptides .

Wissenschaftliche Forschungsanwendungen

Peptide Structure and Conformation

Solution Conformations of Peptides : Boc-Ala-NH2 has been studied for its role in the formation of specific peptide structures. Research on penta and heptapeptides containing sequences like Boc-Ala indicates the formation of helical structures with intramolecular hydrogen bonds in certain solvents, suggesting significant implications for peptide design and structural biology (Vijayakumar & Balaram, 1983).

Conformational Analysis of Peptides : Studies involving Boc-Ala conjugates demonstrate the stabilization of peptides in solution by intramolecular hydrogen bonds, leading to ordered helical conformations. This is crucial for understanding peptide behavior in various biochemical contexts (Kovač et al., 2009).

Impact on Secondary Structures : The inclusion of Boc-Ala in peptide chains influences the formation of secondary structures like α-helices, as observed in various studies. This knowledge is essential for peptide synthesis and applications in molecular biology (Gupta, Bharadwaj, & Chauhan, 1990).

Biomedical Applications

- Role in Anticancer Research : Boc-Ala derivatives have been investigated for their potential role in cancer treatment. For example, certain Boc-protected amino acids, when conjugated with other compounds, exhibit enhanced antitumor activity, particularly against specific cancer cell lines (Drąg-Zalesińska et al., 2015).

Material Science and Chemistry

Cellulose Modification : Boc-Ala has been used in the modification of cellulose, a significant area of research in material science. Its reaction with cellulose hydroxyl groups and subsequent N-acylation showcases its utility in the development of new materials (Devarayan et al., 2013).

Peptide Synthesis Techniques : Research involving Boc-Ala has contributed to advancements in peptide synthesis methods. For instance, the use of Boc-protected β-lactams in peptide chain growth illustrates its importance in synthetic chemistry (Fülöp, Forró, & Tóth, 2004).

Safety and Hazards

When handling Boc-Ala-NH2, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426725 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-NH2 | |

CAS RN |

85642-13-3 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)